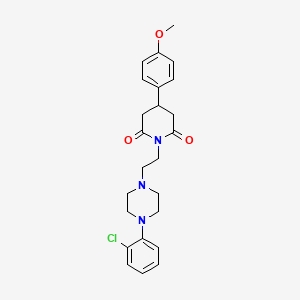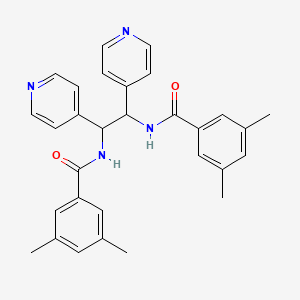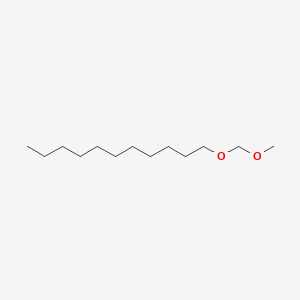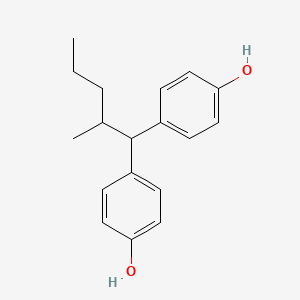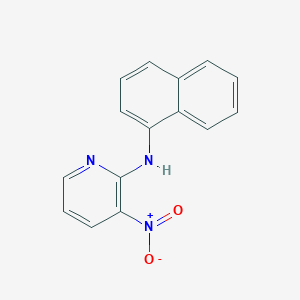
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a complex organic compound characterized by its unique tetrahydrochrysene structure. This compound features four hydroxyl groups attached to a tetrahydrochrysene backbone, making it a polyhydroxylated derivative of chrysene. Its stereochemistry is defined by the specific configuration of its chiral centers, which are denoted by the (1S,2S,3S,4R) notation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, which can generate the corresponding 3-hydroxycyclohexanone derivatives . This method involves photoinduced electron transfer and subsequent reduction steps to achieve the desired tetrahydrochrysene structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to introduce functional groups efficiently and sustainably . These methods are designed to optimize reaction conditions and minimize waste, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different tetrahydrochrysene derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrochrysene ketones, while reduction can produce various hydroxylated derivatives.
Applications De Recherche Scientifique
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which (1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is unique due to its specific tetrahydrochrysene structure and the presence of four hydroxyl groups. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
77255-41-5 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17-,18-/m0/s1 |
Clé InChI |
ZCFVVVKVNJPHDJ-MHORFTMASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H]([C@H]([C@H]4O)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


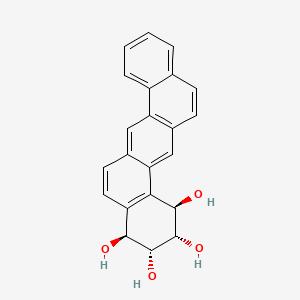
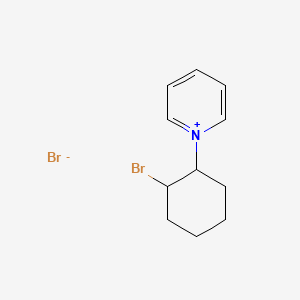
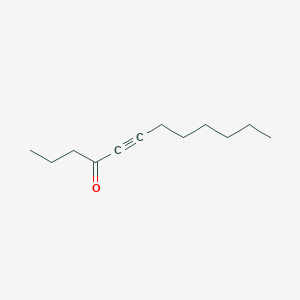
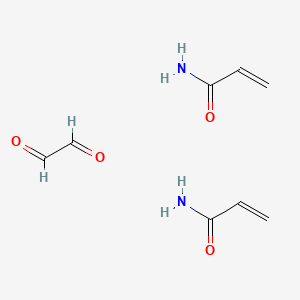
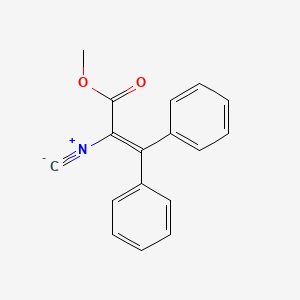
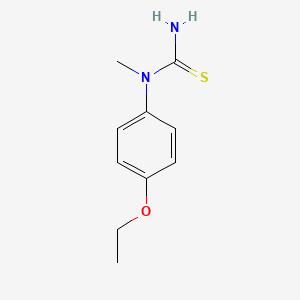
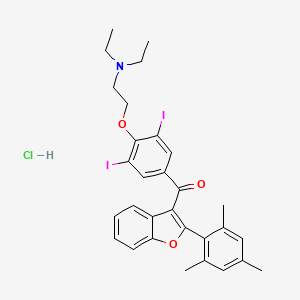

![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)
